

Application Notes and Protocols: 2-Amino-5-bromo-4-methoxynicotinonitrile in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Amino-5-bromo-4-methoxynicotinonitrile

Cat. No.: B1294184

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **2-Amino-5-bromo-4-methoxynicotinonitrile** as a versatile building block in medicinal chemistry. This highly functionalized pyridine derivative serves as a key intermediate in the synthesis of a variety of heterocyclic scaffolds with significant therapeutic potential, particularly in the development of kinase inhibitors for oncology.

Introduction to Therapeutic Potential

2-Amino-5-bromo-4-methoxynicotinonitrile is a substituted nicotinonitrile, a class of compounds recognized for its importance in the development of pharmaceuticals. The strategic arrangement of its functional groups—an amino group, a bromine atom, a methoxy group, and a nitrile—offers multiple reaction sites for chemical modification. This versatility makes it an attractive starting material for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are known to exhibit a range of biological activities.

The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors, often forming crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases. The bromine atom at the 5-position is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-

Miyaura coupling. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Core Applications in Drug Discovery

The primary application of **2-Amino-5-bromo-4-methoxynicotinonitrile** in medicinal chemistry is as a scaffold for the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Derivatives of this compound are designed to target the ATP-binding pocket of various kinases. By occupying this site, they can prevent the binding of ATP, thereby inhibiting the kinase's activity and disrupting downstream signaling pathways that are essential for tumor cell proliferation and survival. One of the important classes of compounds that can be synthesized from this intermediate is the pyrazolo[3,4-b]pyridines, which have shown promise as inhibitors of a variety of kinases.

Quantitative Data: Illustrative Biological Activity of Derived Scaffolds

While specific quantitative data for compounds directly derived from **2-Amino-5-bromo-4-methoxynicotinonitrile** is not extensively available in the public domain, the following table summarizes the *in vitro* biological activity of analogous aminopyrazolopyridine derivatives to illustrate the potential of this compound class. These compounds have shown inhibitory activity against various cancer cell lines and specific kinases.

Compound ID	Target/Cell Line	IC50 (µM)	Reference Compound
3a	K562 (Leukemia)	36.5 ± 3.9	-
3b	K562 (Leukemia)	27.6 ± 4.5	-
3g	K562 (Leukemia)	35.0 ± 2.3	-
3a	NF-κB inhibition	4.7 ± 1.6	-
3b	NF-κB inhibition	6.9 ± 1.9	-
3g	NF-κB inhibition	39.8 ± 3.9	-

Data is for representative aminopyrazolopyridines and is intended to be illustrative of the potential of this class of compounds.[\[1\]](#)

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of biologically active compounds using **2-Amino-5-bromo-4-methoxynicotinonitrile** as a key starting material.

Protocol 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

This protocol describes a general method for the cyclization of 2-amino-3-cyanopyridine derivatives with hydrazine to form the corresponding 3-amino-1H-pyrazolo[3,4-b]pyridine scaffold.

Materials:

- **2-Amino-5-bromo-4-methoxynicotinonitrile**
- Hydrazine hydrate
- Ethanol
- Round-bottom flask with reflux condenser

- Magnetic stirrer with heating plate

Procedure:

- In a round-bottom flask, dissolve **2-Amino-5-bromo-4-methoxynicotinonitrile** (1 equivalent) in ethanol.
- Add hydrazine hydrate (1.5-2 equivalents) to the solution.
- Heat the reaction mixture to reflux and stir for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product will precipitate out of the solution. Collect the solid by vacuum filtration.
- Wash the solid with cold ethanol to remove any unreacted starting materials.
- Dry the product under vacuum to obtain the 3-amino-5-bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C5-Functionalization

This protocol details a representative Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 5-position of the pyrazolo[3,4-b]pyridine core.

Materials:

- 3-Amino-5-bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine (from Protocol 1)
- Arylboronic acid (1.1 equivalents)
- Potassium phosphate (2.2 equivalents)
- Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents)

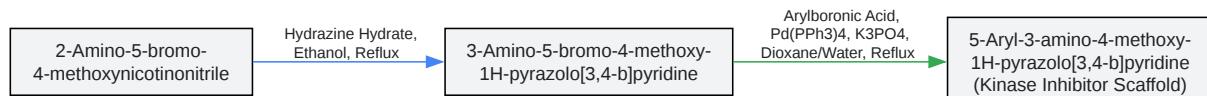
- 1,4-Dioxane
- Water
- Round-bottom flask
- Inert gas supply (Nitrogen or Argon)

Procedure:

- To a round-bottom flask, add 3-Amino-5-bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine (1 equivalent), the desired arylboronic acid, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).
- Evacuate and backfill the flask with an inert gas three times.
- Add 1,4-dioxane and water (typically in a 4:1 ratio).
- Stir the reaction mixture at reflux (80-100 °C) under an inert atmosphere.
- Monitor the reaction progress by TLC.
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and wash with water.
- Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-3-amino-4-methoxy-1H-pyrazolo[3,4-b]pyridine.[2]

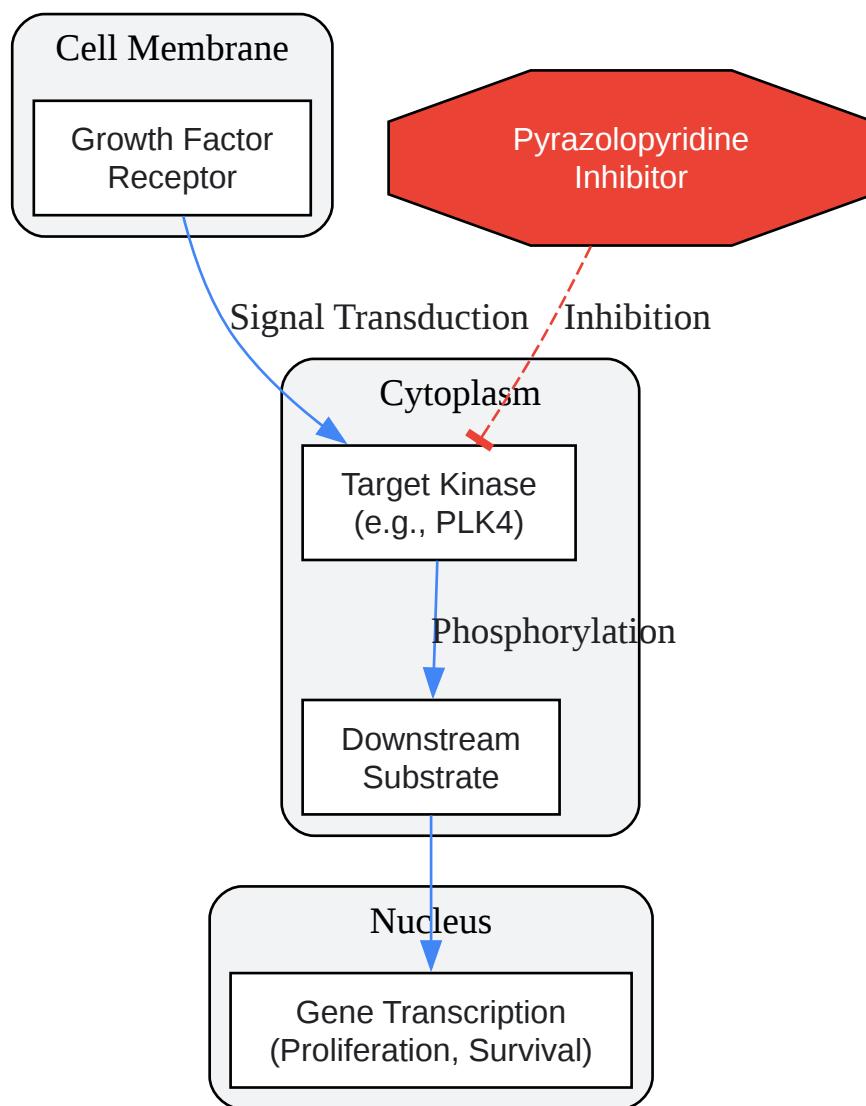
Visualizations

The following diagrams illustrate the synthetic pathway and a representative biological signaling pathway targeted by inhibitors derived from this scaffold.



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Caption: General synthetic workflow for kinase inhibitor scaffolds.



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Caption: Inhibition of a generic kinase signaling pathway.

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References

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